2-methoxy-5-(pyrrolidin-1-yl)benzoic acid
Overview
Description
2-methoxy-5-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dichloromethane. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.
Procedure: The 2-methoxybenzoic acid is first activated by converting it into an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with pyrrolidine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-carboxy-5-(pyrrolidin-1-yl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzoic acid: Lacks the pyrrolidinyl group, which may result in different biological activity and chemical reactivity.
5-(pyrrolidin-1-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and binding affinity to molecular targets.
2-methoxy-5-(morpholin-4-yl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring, which may lead to different pharmacological properties.
Uniqueness
2-methoxy-5-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both methoxy and pyrrolidinyl groups, which can synergistically enhance its chemical and biological properties. This combination of functional groups can result in improved solubility, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-4-9(8-10(11)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMPBTMBPFDLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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